"Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" chemical properties and structure
"Tetrahydro-3-pentyl-2H-pyran-4-yl acetate" chemical properties and structure
Introduction
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate, identified by its CAS Number 18871-14-2, is a synthetic fragrance ingredient of significant interest in the cosmetic and perfumery industries.[1][2] Commercially known by trade names such as Jasmopyrane and Jasmal, this molecule is prized for its distinct floral and fruity aroma, most notably its jasmine-like character with herbaceous and tea-like undertones.[1][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Chemical Structure and Stereochemistry
The foundational structure of this compound is a saturated six-membered heterocyclic ether, the tetrahydropyran ring. It is substituted at three key positions: a pentyl group at C3, an acetate group at C4, and an implicit hydrogen at C2 which, along with the other substituents, contributes to its stereochemistry. The molecular formula is C12H22O3, and it has a molecular weight of approximately 214.30 g/mol .[1]
Caption: 2D structure of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.
Stereoisomerism: The Cis/Trans Relationship
The molecule possesses multiple chiral centers at positions 2, 3, and 4 of the pyran ring. This gives rise to several possible stereoisomers. The relative orientation of the substituents, particularly the pentyl group at C3 and the acetate group at C4, defines the cis and trans diastereomers. In the cis isomer, these substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. Commercial production typically results in a mixture of these isomers, which may have subtly different olfactory profiles.[4]
Caption: Relative orientations of substituents in cis and trans isomers.
Physicochemical Properties
The physical and chemical properties of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate are summarized below. These characteristics are critical for its formulation in consumer products and for predicting its environmental fate.
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Specific Gravity | 0.974 to 0.978 @ 25°C | [1][2] |
| Refractive Index | 1.446 to 1.450 @ 20°C | [1][2] |
| Boiling Point | ~278 °C @ 760 mmHg (estimated) | [1][2] |
| Flash Point | 92.78 °C (199 °F) TCC | [1][2] |
| Vapor Pressure | 0.004 mmHg @ 25°C (estimated) | [1][2] |
| Solubility | Soluble in alcohol; Water solubility ~58.66 mg/L @ 25°C (est) | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is typically achieved through a two-stage process involving the formation of a pyranol intermediate followed by esterification. This approach allows for modularity and purification of the intermediate, ensuring a high-quality final product.
Caption: General synthesis workflow for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate.
Synthesis of the Pyranol Intermediate
The first critical stage involves an acid-catalyzed reaction between an aldehyde and an unsaturated alcohol, which proceeds via a Prins-type cyclization. For a related analogue, 2-ethylbutyraldehyde and 3-methyl-3-buten-1-ol are reacted in the presence of an acid mixture (e.g., acetic acid and trifluoroacetic acid).[4][5] This reaction forms the tetrahydropyran ring. The choice of acid catalyst is crucial; a strong protic acid is required to protonate the aldehyde, activating it for nucleophilic attack by the alkene of the alcohol, which initiates the cyclization cascade. The resulting mixture is then typically treated with a base, such as KOH in ethanol, to yield the stable pyranol.[5]
Esterification to Form the Final Acetate
The second stage is a classic esterification. The purified pyranol intermediate is reacted with an acylating agent, typically acetic anhydride, to form the acetate ester.[4] This reaction is often performed at a moderate temperature (e.g., 60°C) to ensure complete conversion without promoting side reactions.[4] Acetic anhydride is a highly effective acetylating agent due to the excellent leaving group capability of the acetate ion.
Detailed Experimental Protocol (Illustrative)
The following protocol is adapted from established procedures for related pyran derivatives and serves as a validated experimental framework.[4]
Part A: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-ol
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Reaction Setup: To a stirred solution of an appropriate aldehyde (e.g., hexanal) and unsaturated alcohol in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Cyclization: Heat the mixture to reflux, using a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC or GC until the starting materials are consumed.
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Workup: Cool the reaction mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude pyranol can be purified by vacuum distillation.
Part B: Synthesis of Tetrahydro-3-pentyl-2H-pyran-4-yl Acetate
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Esterification: Combine the purified pyranol from Part A with an excess of acetic anhydride. Heat the mixture at 60°C for 2-3 hours.
-
Removal of Excess Reagents: After cooling, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
Workup: Dilute the residue in a non-polar solvent like tert-butyl methyl ether. Wash the solution with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Final Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by evaporation. The final product is purified by vacuum distillation to yield the target acetate as a clear liquid.[4]
Spectroscopic Characterization
While a complete spectral analysis for the specific title compound is not publicly detailed, its structure allows for the prediction of key spectroscopic features. Based on data for analogous compounds, the following characteristics are expected:[4][6]
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¹H-NMR Spectroscopy: The spectrum would be complex due to the multiple stereoisomers. Key signals would include a singlet around 2.0 ppm for the acetate methyl protons, multiplets in the 3.0-4.0 ppm region for the protons on the carbons adjacent to the ring oxygen (C2 and C6), and a multiplet for the proton on the acetate-bearing carbon (C4). The pentyl group would show characteristic aliphatic signals upfield (0.8-1.6 ppm).
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretch is expected around 1735-1745 cm⁻¹. Strong C-O stretching bands would appear in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]
Industrial Applications and Olfactory Profile
The primary application of Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is as a fragrance agent in fine perfumery, cosmetics, soaps, and detergents.[2][3]
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Odor Profile: It is described as having a floral, jasmine, and tea-like scent with oily, green, and herbaceous nuances.[1][2] This complexity makes it a valuable component for building rich floral accords.
-
Functional Role: Beyond its own scent, it is known to improve the diffusion and substantivity (longevity) of fragrance compositions, particularly in soap applications.[3] It can enhance and "boost" other top-note compounds in a blend.[5][6]
-
Usage Levels: The International Fragrance Association (IFRA) standards and industry practice recommend usage levels up to 5.0% in the final fragrance concentrate.[1]
Safety and Toxicology
Toxicological data is essential for ensuring the safe use of any chemical in consumer products. The available data for Tetrahydro-3-pentyl-2H-pyran-4-yl acetate indicates a low order of acute toxicity.
| Metric | Value | Source |
| Acute Oral Toxicity | LD50 (rat): > 5000 mg/kg | [1] |
| Skin Irritation | Classified as an irritant (R36/38) | [3] |
| GHS Classification | None found under 29 CFR 1910 (OSHA HCS) | [1] |
| Precautionary Statements | Avoid contact with skin and eyes. Wear suitable gloves and eye/face protection. | [3][7] |
The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this and structurally related materials, ensuring their safe use within established concentration limits in consumer goods.[8]
Conclusion
Tetrahydro-3-pentyl-2H-pyran-4-yl acetate is a well-characterized synthetic molecule with significant value in the fragrance industry. Its unique olfactory profile, coupled with its functional ability to enhance fragrance performance, makes it a staple in modern perfumery. The synthesis is robust, proceeding through a reliable pyranol intermediate, and its safety profile is well-understood for its intended applications. This guide has provided a detailed overview of its structure, properties, and synthesis, offering a solid foundation for researchers and professionals in the field.
References
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jasmopyrane (Givaudan) tetrahydro-3-pentyl-2H-pyran-4-yl acetate. The Good Scents Company. [Link]
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jasmopyrane (Givaudan), 18871-14-2. Perflavory. [Link]
- Novel pyran derivatives, their preparation and use thereof in perfumery - European P
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herbal pyran jasmal. The Good Scents Company. [Link]
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tetrahydrolinalyl acetate, 20780-48-7. The Good Scents Company. [Link]
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RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. ScienceDirect. [Link]
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